Benzonitrile, 2,2'-(1,2-diazenediyl)bis-
Overview
Description
Benzonitrile, 2,2’-(1,2-diazenediyl)bis-: is an organic compound with the molecular formula C14H8N4 It is a diazo compound, characterized by the presence of a diazenediyl group (-N=N-) linking two benzonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2,2’-(1,2-diazenediyl)bis- typically involves the reaction of benzonitrile with a diazonium salt. One common method is the diazotization of aniline derivatives followed by coupling with benzonitrile. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazo linkage.
Industrial Production Methods
Industrial production of Benzonitrile, 2,2’-(1,2-diazenediyl)bis- may involve large-scale diazotization processes, where the reactants are mixed in controlled environments to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzonitrile, 2,2’-(1,2-diazenediyl)bis- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the diazo group can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Formation of nitro compounds or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 2,2’-(1,2-diazenediyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzonitrile, 2,2’-(1,2-diazenediyl)bis- involves its interaction with molecular targets through the diazo group. The diazo linkage can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 2,2’-(1,2-diazenediyl)bis-: shares similarities with other diazo compounds such as azobenzene and diazobenzene derivatives.
Azobenzene: Known for its photoresponsive properties and used in molecular switches and sensors.
Diazobenzene Derivatives: Utilized in the synthesis of azo dyes and pigments.
Uniqueness
Benzonitrile, 2,2’-(1,2-diazenediyl)bis- is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2-cyanophenyl)diazenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYQEQAAVVUZCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=NC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298728 | |
Record name | 2,2'-(e)-diazene-1,2-diyldibenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16288-72-5 | |
Record name | NSC125608 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-(e)-diazene-1,2-diyldibenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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